

Toxicological Profile of Monoethyl Adipate: A Technical Guide

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Compound of Interest

Compound Name: *Monoethyl adipate*

Cat. No.: *B1234035*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **monoethyl adipate**. Due to a lack of specific studies on **monoethyl adipate** for several toxicological endpoints, this guide also includes data on structurally related compounds, such as adipic acid and other adipate esters, to provide a predictive toxicological profile. All data derived from related compounds are clearly indicated.

Executive Summary

Monoethyl adipate is a monoester of adipic acid. Its toxicological profile is not extensively characterized in publicly available literature. This guide synthesizes the existing data on **monoethyl adipate** and related adipate compounds to provide a comprehensive assessment for research and drug development purposes. The acute oral toxicity of **monoethyl adipate** in mammals is low. Information regarding its genotoxicity, carcinogenicity, and reproductive and developmental toxicity is limited, and therefore, data from surrogate molecules, primarily adipic acid and other adipate esters, are used to infer potential hazards.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	626-86-8	[1]
Molecular Formula	C8H14O4	[2]
Molecular Weight	174.19 g/mol	[2]
Appearance	Off-white low melting solid	[2]
Melting Point	28-29 °C	[1]
Boiling Point	285 °C	[1]
Water Solubility	Soluble	[2]

Toxicological Data

Acute Toxicity

The primary quantitative data available for **monoethyl adipate** is its acute oral toxicity.

Endpoint	Species	Route	Value	Observed Effects	Reference
LD50	Mammal (species unspecified)	Oral	4100 mg/kg	Dyspnea, Excitement	[1]

Note: The original study from "Gigiena Truda i Professional'nye Zabolevaniya" (1977) was not available for a detailed review of the experimental protocol.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Genotoxicity

No direct studies on the genotoxicity of **monoethyl adipate** were identified. However, adipic acid, the parent dicarboxylic acid, has been shown to be non-genotoxic in a variety of assays. [\[5\]](#) It is plausible to infer that **monoethyl adipate** would also have a low potential for genotoxicity.

Assay Type	Test System	Results for Adipic Acid
Ames Test	Salmonella typhimurium	Negative
Chromosomal Aberration	Mammalian Cells	Negative

Carcinogenicity

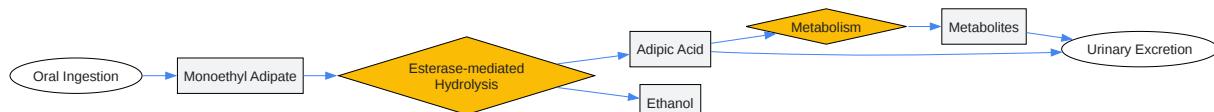
There are no carcinogenicity bioassays specifically for **monoethyl adipate**. Long-term studies on adipic acid have not shown any evidence of carcinogenicity.[\[6\]](#)[\[7\]](#) A two-year feeding study in rats with adipic acid at concentrations up to 5% in the diet did not result in carcinogenic effects.[\[5\]](#)

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **monoethyl adipate** are lacking. Studies on various adipic acid esters have been conducted. For instance, a study on dimethyl adipate in rats indicated a No Observable Adverse Effect Level (NOAEL) for maternal and fetal toxicity at 160 mg/m³ and 440 mg/m³, respectively, via inhalation.[\[8\]](#) Another study on adipic acid esters in rats suggested the potential for embryonic-fetal toxicity and teratogenic effects at high doses.[\[9\]](#) Adipic acid itself has not been shown to have adverse effects on reproductive organs or fetal development in studies with rats.[\[7\]](#)

Absorption, Distribution, Metabolism, and Excretion (ADME) - Inferred Pathway

Direct ADME studies for **monoethyl adipate** are not readily available. However, based on the metabolism of other adipate esters, a likely metabolic pathway can be proposed.[\[10\]](#)[\[11\]](#) **Monoethyl adipate** is expected to be hydrolyzed to adipic acid and ethanol by esterases. Adipic acid is then partially metabolized, with the remainder excreted unchanged in the urine.[\[5\]](#)



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Caption: Inferred metabolic pathway of **monoethyl adipate**.

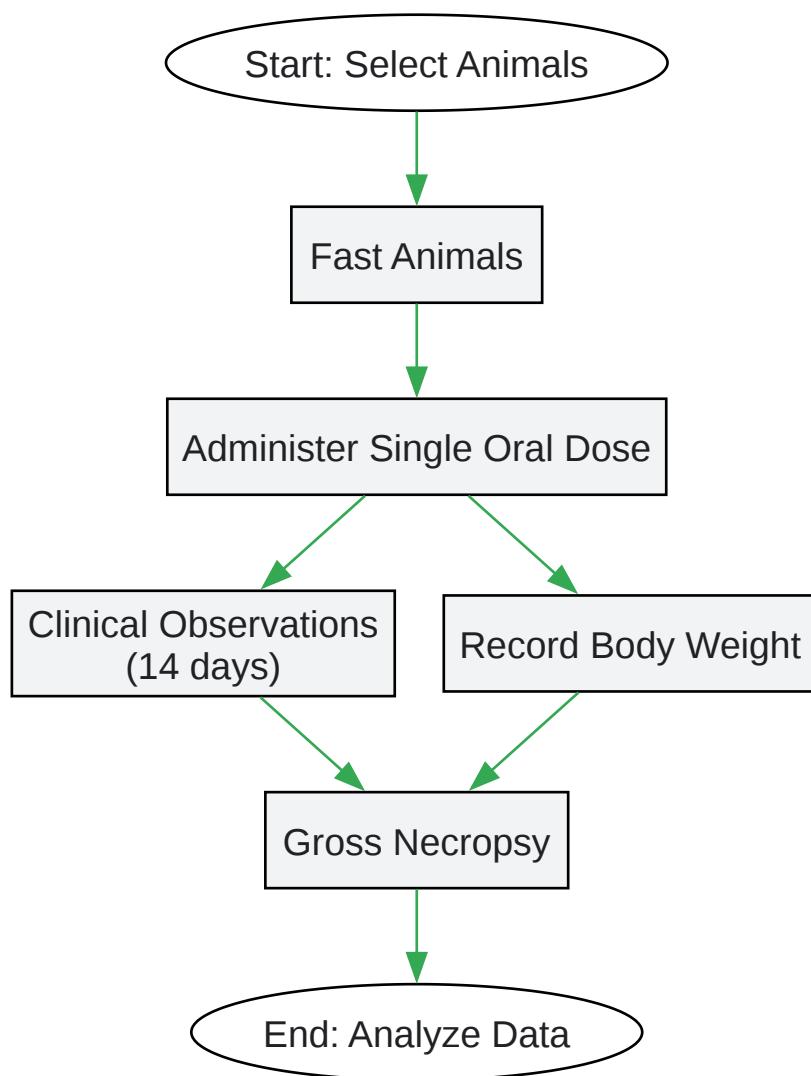
Experimental Protocols

Detailed experimental protocols for studies specifically on **monoethyl adipate** are not available in the reviewed literature. Therefore, this section outlines standardized protocols based on OECD guidelines for key toxicological studies that would be applicable.

Acute Oral Toxicity (Based on OECD Guideline 423)

This protocol describes the Acute Toxic Class Method.

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[12] Animals are fasted prior to dosing.[12]
- Dose Administration: The test substance is administered in a single oral dose by gavage.[13] Dosing is sequential in a stepwise procedure using a limited number of animals at each step. [14]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12][13]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.[15]



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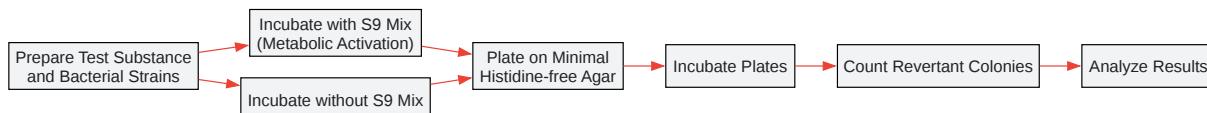
Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.[\[16\]](#)

- Test System: Several strains of *Salmonella typhimurium* that are auxotrophic for histidine are used.[\[17\]](#)
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[\[17\]](#)

- **Exposure:** The test substance is incubated with the bacterial strains on a minimal agar medium lacking histidine.
- **Evaluation:** A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) compared to the negative control.[17]



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Caption: Workflow for a standard Ames test.

Conclusion

The toxicological profile of **monoethyl adipate** is incomplete due to a lack of specific studies. The available data on acute oral toxicity suggests a low order of toxicity. Based on data from adipic acid and other adipate esters, it is predicted that **monoethyl adipate** is unlikely to be genotoxic or carcinogenic. The potential for reproductive and developmental toxicity cannot be fully excluded without further specific studies, although data on related compounds do not indicate a strong concern. The primary metabolic pathway is likely hydrolysis to adipic acid and ethanol. Further research is required to definitively characterize the toxicological properties of **monoethyl adipate**.

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